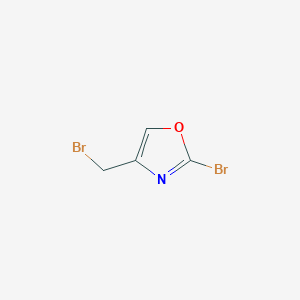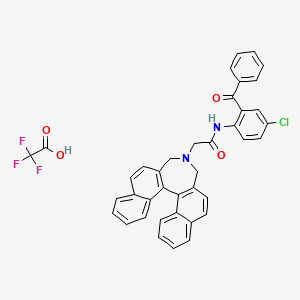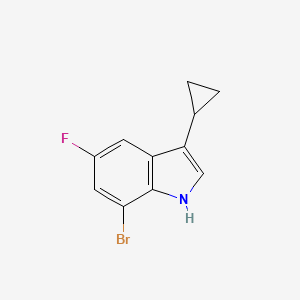
2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium is a chemical compound that belongs to the class of oxazolium ions This compound is characterized by its unique structure, which includes a dimethylphenyl group and a dimethyl-substituted oxazolium ring
Vorbereitungsmethoden
The synthesis of 2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylphenylamine with a suitable oxalyl chloride derivative under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The resulting intermediate is then treated with a base, such as triethylamine, to form the desired oxazolium ion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions can be facilitated by nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding oxides, while reduction can lead to the formation of reduced oxazolium derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium has found applications in various scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
In biology and medicine, this compound has been studied for its potential therapeutic properties. It has shown promise as an antimicrobial agent and may have applications in the treatment of certain infections. Additionally, its reactivity and stability make it a useful tool in biochemical assays and diagnostic tests.
In industry, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile compound for industrial applications.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, resulting in various biological effects.
The molecular targets and pathways involved in the compound’s action depend on its specific application. For example, in antimicrobial applications, it may target bacterial cell walls or enzymes, disrupting their function and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium can be compared with other similar compounds, such as 2-(3,4-dimethylphenyl)-1,3-oxazol-5-ium and 2-(3,4-dimethylphenyl)-4,5-dimethyl-1,3-oxazol-3-ium. These compounds share structural similarities but differ in their substitution patterns and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H15NO2 |
|---|---|
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
2-(3,4-dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium |
InChI |
InChI=1S/C13H15NO2/c1-8-5-6-12(7-9(8)2)13-14(15)10(3)11(4)16-13/h5-7H,1-4H3 |
InChI-Schlüssel |
BVYWQZAETVGTRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=[N+](C(=C(O2)C)C)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate](/img/structure/B13906931.png)
![tert-butyl 2-imino-2-oxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B13906934.png)


![2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate](/img/structure/B13906961.png)

![2-[(4-Morpholino)methyl]phenylzinc iodide](/img/structure/B13906970.png)
![(2S)-1-[(Triphenylsilyl)oxy]propan-2-ol](/img/structure/B13906974.png)

